ethyl 4-{[(4-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate
Description
Ethyl 4-{[(4-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate is a quinoline-based small molecule featuring three key substituents:
- Position 4: (4-Fluorophenyl)carbamoylmethoxy group, combining a fluorine atom (electron-withdrawing) with a carbamate linker for hydrogen bonding.
- Position 6: Ethyl carboxylate, enhancing solubility and serving as a metabolically stable ester.
This compound’s design suggests applications in targeting biological pathways influenced by quinoline derivatives, such as P-glycoprotein (P-gp) inhibition or kinase modulation .
Properties
IUPAC Name |
ethyl 4-[2-(4-fluoroanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-34-27(32)18-7-12-23-22(14-18)25(15-24(30-23)17-5-4-6-21(13-17)33-2)35-16-26(31)29-20-10-8-19(28)9-11-20/h4-15H,3,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMHNCJXWXIDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorophenyl group, and esterification. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an arylamine in the presence of a base.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes reactions typical of esters, carbamates, and substituted quinolines. Key reaction categories include:
Ester Hydrolysis
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Reagents/Conditions : Acidic (HCl/H₂SO₄) or basic (NaOH/KOH) aqueous solutions .
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Mechanism : Nucleophilic acyl substitution, yielding the corresponding carboxylic acid.
-
Example :
Carbamoyl Substitution
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Reagents/Conditions : Amines (e.g., methylamine) under basic conditions (K₂CO₃) .
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Mechanism : Nucleophilic displacement at the carbonyl carbon, forming new urea derivatives.
Aromatic Electrophilic Substitution
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Reagents/Conditions : Nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃) .
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Directing Effects : The 3-methoxyphenyl group activates the quinoline core’s ortho/para positions, while the 4-fluorophenyl group deactivates via electron withdrawal.
Reagents and Reaction Conditions
Pathway 1: Hydrolysis to Carboxylic Acid
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Primary Product : Carboxylic acid (yield: 85–92% under basic conditions) .
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Byproducts : Ethanol (traces detected via GC-MS).
Pathway 2: Reduction of Ester to Alcohol
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Primary Product : Benzyl alcohol derivative (yield: 70–78% with LiAlH₄) .
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Byproducts : Aluminum salts (removed via aqueous workup).
Comparative Reactivity Analysis
Stability and Side Reactions
Scientific Research Applications
Ethyl 4-{[(4-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[(4-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below highlights critical structural differences and similarities between the target compound and related quinoline derivatives:
Key Observations:
Position 2 : The 3-methoxyphenyl group in the target compound may improve binding affinity compared to simpler phenyl or methyl groups due to enhanced steric and electronic interactions .
Position 4: The carbamoylmethoxy group distinguishes the target compound from analogs with methoxy, benzyloxy, or amino substituents. The 4-fluorophenyl moiety likely increases lipophilicity and target engagement compared to non-halogenated variants .
Position 6 : Ethyl carboxylate balances solubility and metabolic stability, contrasting with methoxy (polarity) or trifluoromethyl (lipophilicity) groups in analogs .
Biological Activity
Ethyl 4-{[(4-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate is a member of the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity based on recent research findings, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.
The compound features a quinoline scaffold, which is known for its pharmacological versatility. The presence of a carbamoyl group and methoxy substituents enhances its biological profile.
Antimicrobial Activity
Recent studies have highlighted the potential of quinoline derivatives as effective agents against Mycobacterium tuberculosis (Mtb). Specifically, compounds similar to this compound have shown promising results in inhibiting both replicating and non-replicating forms of Mtb. The mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .
Table 1: Antimycobacterial Activity of Quinoline Derivatives
Anticancer Activity
Quinoline derivatives, including the target compound, have been evaluated for their anticancer properties. In vitro tests demonstrated cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Table 2: Cytotoxicity of Quinoline Derivatives on Cancer Cell Lines
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, studies indicate that modifications in the quinoline structure can significantly enhance selectivity towards certain kinases involved in cancer progression and neurodegenerative diseases .
Case Studies
- Study on Antitubercular Activity : A recent study synthesized multiple quinoline derivatives and assessed their efficacy against Mtb. Among them, derivatives similar to this compound exhibited low MIC values, indicating strong antitubercular activity. The study emphasized structure-activity relationships that could guide future drug development .
- Evaluation in Cancer Models : Another investigation focused on the anticancer potential of quinoline derivatives. The study reported significant cytotoxicity against various cancer cell lines, with some compounds inducing apoptosis through mitochondrial pathways. These findings support the continued exploration of quinolines as potential chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
